molecular formula C20H25N5O3 B2676201 (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone CAS No. 1906530-57-1

(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Cat. No.: B2676201
CAS No.: 1906530-57-1
M. Wt: 383.452
InChI Key: MVBGRYDMMOWEKL-UHFFFAOYSA-N
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Description

(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, a morpholinopyrimidine moiety, and a methanone linkage. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenyl chloride and the piperazine intermediate.

    Synthesis of the Morpholinopyrimidine Moiety: The morpholinopyrimidine moiety is synthesized separately through the reaction of morpholine with 4-chloropyrimidine.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl-piperazine intermediate with the morpholinopyrimidine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs, each with potential variations in biological activity and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in biological studies to investigate its interactions with cellular receptors and enzymes.

    Medicine: The compound has shown promise as a therapeutic agent, particularly in the treatment of inflammatory diseases and neurological disorders.

    Industry: It is utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.

Uniqueness

(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone stands out due to its dual inhibitory action on iNOS and COX-2, making it a potential candidate for the treatment of inflammatory diseases. Its unique structure allows for specific interactions with multiple molecular targets, enhancing its therapeutic potential compared to similar compounds.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-18-5-3-2-4-17(18)23-6-8-25(9-7-23)20(26)16-14-19(22-15-21-16)24-10-12-28-13-11-24/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBGRYDMMOWEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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